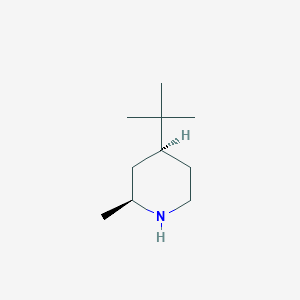

(2S,4S)-4-tert-Butyl-2-methylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

72036-76-1 |

|---|---|

Molecular Formula |

C10H21N |

Molecular Weight |

155.28 g/mol |

IUPAC Name |

(2S,4S)-4-tert-butyl-2-methylpiperidine |

InChI |

InChI=1S/C10H21N/c1-8-7-9(5-6-11-8)10(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9-/m0/s1 |

InChI Key |

CDJJBDNOINTHLQ-IUCAKERBSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1)C(C)(C)C |

Canonical SMILES |

CC1CC(CCN1)C(C)(C)C |

Origin of Product |

United States |

Stereochemical and Conformational Analysis of 2s,4s 4 Tert Butyl 2 Methylpiperidine

Advanced Spectroscopic Methods for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For (2S,4S)-4-tert-Butyl-2-methylpiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign the constitution, configuration, and preferred conformation.

The ¹H NMR spectrum of this compound provides initial information on the number and connectivity of protons. The large tert-butyl group at the C4 position is expected to act as a conformational lock, forcing the piperidine (B6355638) ring into a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. In the (2S,4S) isomer, this preference dictates that the methyl group at the C2 position also resides in an equatorial orientation. This cis relationship between the C2 and C4 substituents leads to a specific pattern of proton chemical shifts and multiplicities.

The ¹³C NMR spectrum reveals the number of unique carbon environments. For the anticipated Cₛ-symmetric chair conformation, all eleven carbon atoms should be chemically distinct.

2D NMR techniques are indispensable for unambiguous assignments.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons in the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the definitive assignment of both ¹H and ¹³C resonances.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting substituent groups (like the methyl and tert-butyl groups) to the correct positions on the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For the cis isomer, NOESY is expected to show correlations between the axial protons on C2, C3, C5, and C6, confirming the chair conformation and the relative stereochemistry.

Table 1: Illustrative ¹H and ¹³C NMR Data for the Chair Conformation of this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HSQC, HMBC, NOESY) |

| N-H | Broad singlet | - | HMBC to C2, C6 |

| C2-H | Multiplet (axial) | ~55-60 | COSY to C3-H₂; HSQC to C2; NOESY to C6-Hₐₓ, C4-Hₐₓ |

| C3-H₂ | Multiplets (axial & equatorial) | ~30-35 | COSY to C2-H, C4-H; HSQC to C3 |

| C4-H | Multiplet (axial) | ~45-50 | COSY to C3-H₂, C5-H₂; HSQC to C4; NOESY to C2-Hₐₓ, C6-Hₐₓ |

| C5-H₂ | Multiplets (axial & equatorial) | ~25-30 | COSY to C4-H, C6-H₂; HSQC to C5 |

| C6-H₂ | Multiplets (axial & equatorial) | ~40-45 | COSY to C5-H₂; HSQC to C6; HMBC to C2 |

| C2-CH₃ | Doublet | ~20-25 | COSY to C2-H; HSQC to C2-CH₃; HMBC to C2, C3 |

| C4-C(CH₃)₃ | Singlet | ~32 (quat. C), ~27 (CH₃) | HSQC to C(CH₃)₃; HMBC to C3, C4, C5 |

The relative configuration of the substituents is definitively established by analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements. In a chair conformation, the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship.

Axial-Axial (a-a) Couplings: These protons have a dihedral angle of ~180°, resulting in a large coupling constant (typically 8-13 Hz).

Axial-Equatorial (a-e) and Equatorial-Equatorial (e-e) Couplings: These have smaller dihedral angles (~60°), leading to smaller coupling constants (typically 2-5 Hz).

For this compound, the proton at C2 (H2) and the proton at C4 (H4) are both in axial positions in the preferred conformation. The analysis of the coupling patterns of these and adjacent protons confirms the cis relationship.

NOE enhancements provide through-space distance information. In the (2S,4S) isomer, strong NOE signals are expected between the axial protons, particularly between H2ₐₓ, H4ₐₓ, and H6ₐₓ, which are in a 1,3-diaxial relationship. Conversely, an absence of NOE between the C2-methyl group and the C4-tert-butyl group would further support the diequatorial arrangement of these substituents.

Self-Induced Diastereomeric Anisochronism (SIDA) is an NMR phenomenon observed in non-racemic mixtures of chiral compounds. It arises from the formation of transient diastereomeric aggregates (dimers or higher-order oligomers) between the enantiomers in solution. uva.nlresearchgate.net These homochiral (S,S or R,R) and heterochiral (S,R) aggregates have different magnetic environments, which can lead to the splitting of NMR signals that would otherwise be isochronous for the individual enantiomers. uva.nl

The observation of SIDA for this compound would require the comparison of the NMR spectrum of an enantiomerically pure sample with that of a scalemic (non-racemic) mixture. If SIDA occurs, distinct sets of signals for the (2S,4S) and (2R,4R) enantiomers would be observed in the scalemic sample's spectrum. This effect can be exploited for the determination of enantiomeric excess without the need for chiral solvating agents. researchgate.netnih.govnih.gov The magnitude of the chemical shift non-equivalence (Δδ) in a SIDA experiment is dependent on factors such as concentration, solvent, and temperature, which influence the association equilibria. uva.nl

While NMR is powerful for determining relative stereochemistry, Vibrational Circular Dichroism (VCD) is a definitive technique for establishing the absolute configuration of a chiral molecule in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is a unique fingerprint of a specific enantiomer; its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign.

The determination of the absolute configuration of this compound using VCD involves a two-pronged approach:

Experimental Measurement: The VCD spectrum of the synthesized enantiomer is recorded.

Computational Prediction: Quantum chemical calculations (typically using Density Functional Theory, DFT) are performed to predict the theoretical VCD spectrum for one of the enantiomers (e.g., the (2S,4S) configuration).

The absolute configuration is assigned by comparing the experimental spectrum with the calculated one. A good match in the sign and relative intensity of the VCD bands confirms that the absolute configuration of the sample is the same as the one used in the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. This comparative method provides a high degree of confidence in the assignment. rsc.orgresearchmap.jp

Chiral chromatography is essential for assessing the enantiomeric and diastereomeric purity of this compound. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a robust and widely used method for enantiomeric separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds, including amines.

Supercritical Fluid Chromatography (SFC): SFC is increasingly becoming the technique of choice for chiral separations due to its high speed, efficiency, and reduced use of organic solvents compared to HPLC. chromatographyonline.comafmps.be The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier (like methanol (B129727) or ethanol) and an additive (like an amine) to improve peak shape for basic compounds. chromatographyonline.com

Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can be employed. The analyte may require derivatization (e.g., acylation) to improve its volatility and chromatographic behavior on specific chiral GC columns.

The development of a successful chiral separation method allows for the accurate determination of the enantiomeric excess (ee) of a sample, which is a critical quality attribute.

Table 2: Typical Chiral Chromatography Parameters for Piperidine Derivatives

| Parameter | Chiral HPLC | Chiral SFC | Chiral GC |

| Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA, IB, IC) | Polysaccharide-based (e.g., Chiralcel OD, OJ) | Cyclodextrin derivatives |

| Mobile Phase | Hexane/Isopropanol + additive (e.g., DEA) | CO₂/Methanol + additive (e.g., IPAm) | Carrier Gas (e.g., He, H₂) |

| Detection | UV/Vis, CD | UV/Vis, MS | FID, MS |

| Key Advantage | Robust, widely applicable | Fast, high-throughput, "green" | High resolution for volatile compounds |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Preferences and Dynamics of the Piperidine Ring System

The three-dimensional structure of the piperidine ring in this compound is not static but exists as an equilibrium of various conformations. The specific substitution pattern of this molecule, featuring a bulky tert-butyl group and a methyl group in a defined stereochemical relationship, profoundly influences the ring's dynamics and preferred spatial arrangement.

Exploration of Chair, Boat, and Twist-Boat Conformational States

The six-membered piperidine ring, analogous to cyclohexane, can theoretically adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is overwhelmingly the most stable and preferred state for most piperidine derivatives due to its staggered arrangement of bonds, which minimizes both torsional strain and steric hindrance. nih.govias.ac.in

Alternative conformations, such as the boat and twist-boat, are significantly higher in energy. The boat conformation suffers from steric repulsion between the "flagpole" hydrogens and eclipsing interactions along the sides. The twist-boat (or skew-boat) conformation is a more stable intermediate between boat forms, relieving some of the flagpole and eclipsing strain. researchgate.netosti.gov However, it remains energetically less favorable than the chair form. nih.govacs.org In certain heavily substituted or N-acyl piperidines, non-chair conformations like the twist-boat or flattened boat can become more populated in the conformational equilibrium. researchgate.netnih.gov For instance, quantum mechanics calculations on some N-acylpiperidines suggest the twist-boat conformation is only about 1.5-2.0 kcal/mol less favorable than the most stable axial-substituted chair conformation. nih.govacs.org

Table 1: Relative Energies of Piperidine Conformers| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Interactions |

|---|---|---|

| Chair | 0 (Reference) | - |

| Twist-Boat | ~5-6 | Torsional strain, some steric hindrance |

| Boat | ~6-7 | Flagpole interactions, eclipsing torsional strain |

Influence of N-Substitution and C-Substitution (e.g., methyl and tert-butyl groups) on Ring Conformation

Substituents on the piperidine ring exert a powerful influence on its conformational equilibrium. In this compound, the C-substituents are the primary determinants of the ring's shape.

C4-tert-Butyl Group: The tert-butyl group is exceptionally bulky and serves as a "conformational lock." Due to severe steric hindrance (1,3-diaxial interactions) that would occur in an axial position, it overwhelmingly occupies the equatorial position. This effectively prevents the piperidine ring from flipping to its alternative chair conformation, locking it into a single, well-defined chair structure.

C2-Methyl Group: The placement of the methyl group is dictated by the stereochemistry relative to the locked tert-butyl group. The (2S,4S) designation indicates a cis relationship between these two substituents. Since the C4-tert-butyl group is fixed in the equatorial position, the C2-methyl group is consequently forced to adopt an axial orientation to maintain this cis relationship. rsc.org

N-Substitution: While the parent compound has an N-H bond, substitution at the nitrogen atom can introduce further conformational effects. Electron-withdrawing groups like nitroso (–NO) or acyl (–COR) can significantly alter the ring's geometry, sometimes favoring non-chair conformations to alleviate steric strain. ias.ac.in N-acylation or N-arylation, for example, increases the sp2 character of the nitrogen atom, flattening the ring at that position and introducing allylic strain that can influence the preference of adjacent C2 substituents. nih.govacs.org

Analysis of Axial and Equatorial Preferences for Stereochemical Integrity

The preference of a substituent for an equatorial versus an axial position is quantified by its conformational free energy, or A-value, which represents the energy difference between the two positions.

Equatorial Preference: In general, substituents prefer the less sterically crowded equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial groups. researchgate.net The tert-butyl group has one of the largest A-values, estimated at approximately 5 kcal/mol, meaning the conformation with an axial tert-butyl group is highly disfavored.

Axial Preference in this compound: The methyl group has a smaller A-value (approx. 1.7 kcal/mol) and typically prefers an equatorial orientation. However, in this specific molecule, the stereochemical integrity is maintained by the dominant influence of the tert-butyl group. The energetic penalty of placing the tert-butyl group in an axial position is far greater than the penalty for placing the methyl group there. Therefore, the most stable conformation is the chair form with an equatorial tert-butyl group and an axial methyl group. This axial methyl group experiences 1,3-diaxial steric interactions with the axial hydrogens at C4 and C6.

Context-Dependent Preferences: In some cases, stereoelectronic effects can override steric preferences and favor an axial position. nih.gov For instance, in N-acyl or N-phenyl piperidines, a C2-substituent is often forced into the axial orientation due to pseudoallylic strain, a phenomenon that arises from the partial double-bond character of the C–N bond. nih.govacs.org

Table 2: Conformational Preference (A-Values) for Common Substituents| Substituent | A-Value (kcal/mol) - (Energy cost of being axial) |

|---|---|

| -H | 0 |

| -CH₃ (Methyl) | ~1.7 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

| -C₆H₅ (Phenyl) | ~3.0 |

| -F (Fluoro) | ~0.25 |

Nitrogen Inversion and Ring Flipping Dynamics in N-Substituted Piperidines

Two primary dynamic processes affect the piperidine ring: ring flipping and nitrogen inversion.

Ring Flipping: This is the process where one chair conformation converts to the alternative chair, causing all axial substituents to become equatorial and vice versa. For the parent piperidine, this is a rapid process. However, in this compound, the large energetic barrier required to move the tert-butyl group into an axial position effectively inhibits ring flipping.

Nitrogen Inversion: This is a fluxional process where the nitrogen atom and its attached substituent rapidly oscillate through a planar transition state, akin to an umbrella turning inside out. wikipedia.orgucla.edu This process interconverts the axial and equatorial positions of the substituent on the nitrogen (e.g., the lone pair and the hydrogen in the parent amine). The energy barrier for nitrogen inversion is generally low, making it a fast process at room temperature. osti.govwikipedia.org Therefore, while the carbon framework of this compound is conformationally locked, the N-H bond rapidly inverts between axial and equatorial orientations.

Conformational Stability Governed by Steric and Stereoelectronic Effects

Steric Effects: This is the dominant factor for the parent compound. The stability of the preferred conformer is dictated by the need to place the exceptionally bulky tert-butyl group in the equatorial position to minimize destabilizing 1,3-diaxial steric repulsions. chemrxiv.org This forces the cis-2-methyl group into an axial position, where it experiences its own less severe, but still significant, 1,3-diaxial interactions.

Stereoelectronic Effects (e.g., Allylic Strain): While less critical for the parent N-H compound, stereoelectronic effects become paramount in certain N-substituted derivatives. When the nitrogen is acylated or bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system. nih.gov This introduces partial double bond character to the N-C2 bond and leads to a phenomenon known as pseudoallylic strain or A(1,3) strain. This type of strain arises from the steric repulsion between the N-substituent and the C2-substituent, which forces the C2-substituent into the axial position to minimize this interaction. nih.govacs.org In such cases, the axial placement of the 2-methyl group would be further stabilized by this electronic effect, in addition to being required by the cis relationship to the C4-tert-butyl group. Hyperconjugative interactions, such as electron donation from an N lone pair into an anti-bonding C-H orbital (nN →σ*C–H), can also contribute to conformational stability. researchgate.net

Computational and Theoretical Studies on 2s,4s 4 Tert Butyl 2 Methylpiperidine

Quantum Chemical Calculations for Molecular Geometry and Energy Minima

Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and energetic landscape of molecules. For (2S,4S)-4-tert-Butyl-2-methylpiperidine, these methods provide precise insights into its preferred shapes and the energy required to change between them.

Density Functional Theory (DFT) and Ab Initio Methods (e.g., MP2) for Conformational Analysis

The conformational space of piperidine (B6355638) rings is typically dominated by chair and twist-boat forms. For this compound, the large tert-butyl group at the C4 position is expected to strongly favor a chair conformation where this bulky group occupies an equatorial position to minimize steric strain. This effectively "locks" the ring in a specific chair conformation.

Density Functional Theory (DFT) methods, such as B3LYP, and ab initio methods like Møller-Plesset perturbation theory (MP2), are powerful computational tools used to model the geometry of such molecules with high accuracy. These calculations would begin by building an initial 3D model of the molecule. The geometry is then optimized to find the lowest energy arrangement of the atoms, corresponding to the most stable conformation.

For this compound, calculations would confirm the chair conformation as the global minimum. The key structural parameters that would be determined include:

Bond lengths: The precise distances between connected atoms (e.g., C-C, C-N, C-H).

Bond angles: The angles formed between three connected atoms (e.g., C-N-C, C-C-C).

Dihedral angles: The torsional angles that define the pucker of the piperidine ring and the orientation of the substituents.

The expected outcome of these calculations would be a diequatorial chair conformation, with both the tert-butyl group at C4 and the methyl group at C2 occupying equatorial positions to minimize 1,3-diaxial interactions. Alternative conformations, such as the chair with an axial methyl group or various twist-boat forms, would also be calculated to determine their relative energies.

Calculation of Conformational Energies and Interconversion Barriers

Once the geometries of the stable conformers are optimized, their relative energies can be calculated to determine their populations at a given temperature. The energy difference between the diequatorial chair and other higher-energy conformers, such as the axial-equatorial chair or twist-boat conformers, is a key output. Due to the significant steric hindrance of the tert-butyl group, a large energy difference is anticipated, confirming the overwhelming predominance of the diequatorial chair form.

Furthermore, quantum chemical calculations can be used to map the potential energy surface for the interconversion between different conformations. This allows for the calculation of the energy barriers that must be overcome for the ring to flip from one chair conformation to another or to a twist-boat form. For a 4-tert-butyl substituted piperidine, the barrier for a ring flip that would place the tert-butyl group in an axial position is expected to be prohibitively high.

Table 1: Illustrative Conformational Energy Calculations for this compound

| Conformer | Substituent Orientations (2-Me, 4-tBu) | Relative Energy (kcal/mol) | Predicted Population at 298 K |

| Chair 1 | Equatorial, Equatorial | 0.00 | >99% |

| Chair 2 | Axial, Equatorial | ~2.5 - 3.5 | <1% |

| Twist-Boat 1 | - | ~5.0 - 6.0 | <0.1% |

| Twist-Boat 2 | - | ~5.5 - 6.5 | <0.1% |

| Note: These are hypothetical, yet realistic, values based on studies of similarly substituted piperidines to illustrate the expected outcome of DFT or ab initio calculations. Actual values would require specific computation. |

Molecular Dynamics and Simulation Studies for Comprehensive Conformational Space Exploration

While quantum chemical calculations provide a static picture of a few low-energy conformations, molecular dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a comprehensive exploration of the conformational space available to the molecule.

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated box of solvent (e.g., water or chloroform) to mimic solution-phase behavior. The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds.

The primary insights from MD simulations for this molecule would be:

Conformational Stability: The simulation would demonstrate the rigidity of the diequatorial chair conformation, showing only minor fluctuations in bond lengths and angles around the equilibrium geometry.

Solvent Effects: MD can reveal specific interactions between the piperidine and solvent molecules, such as hydrogen bonding to the nitrogen atom's lone pair, and how these interactions might influence the molecule's dynamics.

Rare Events: Although the diequatorial chair is expected to be highly dominant, long-timescale MD simulations could potentially capture rare, transient excursions to higher-energy twist-boat conformations, providing information on the pathways of conformational change.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, VCD Spectra) with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

For a chiral molecule like this compound, Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectroscopy are particularly powerful.

NMR Chemical Shifts: DFT calculations, using methods like Gauge-Including Atomic Orbitals (GIAO), can accurately predict the 1H and 13C NMR chemical shifts. By calculating the NMR shifts for the diequatorial chair conformation and comparing them to the experimental spectrum, the proposed structure can be validated. The calculations can also help in the unambiguous assignment of each proton and carbon signal in the experimental spectrum.

VCD Spectra: VCD measures the differential absorption of left and right circularly polarized infrared light and is extremely sensitive to the absolute configuration of a chiral molecule. Theoretical VCD spectra can be calculated for a specific enantiomer, for instance, the (2S,4S) form. Comparing the predicted spectrum (with its characteristic positive and negative bands) to the experimental VCD spectrum provides a non-ambiguous determination of the absolute stereochemistry. This is a powerful alternative to X-ray crystallography, especially for non-crystalline samples.

Table 2: Illustrative Comparison of Calculated vs. Experimental 13C NMR Chemical Shifts

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 55.2 | 54.8 |

| C3 | 35.8 | 35.5 |

| C4 | 48.1 | 47.9 |

| C5 | 28.9 | 28.6 |

| C6 | 46.5 | 46.2 |

| 2-Methyl | 19.7 | 19.4 |

| 4-tBu (Quaternary) | 32.4 | 32.1 |

| 4-tBu (Methyls) | 27.6 | 27.3 |

| Note: These are hypothetical values illustrating the typical high level of agreement between DFT-predicted and experimentally measured NMR chemical shifts. |

Mechanistic Studies of Stereoselective Transformations Relevant to Piperidine Synthesis

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, particularly complex stereoselective syntheses. For the synthesis of a specific stereoisomer like this compound, theoretical studies can elucidate how catalysts and reagents control the stereochemical outcome.

A computational mechanistic study of a potential synthetic route would involve:

Mapping the Reaction Pathway: Calculating the geometries and energies of reactants, transition states, intermediates, and products.

Identifying the Stereodetermining Step: Locating the transition state that determines the final stereochemistry of the product. By comparing the energies of the transition states leading to different stereoisomers, the observed selectivity can be explained. For example, in a catalytic hydrogenation of a substituted pyridine (B92270) precursor, calculations could show why the catalyst directs the hydrogen addition to create the (2S,4S) stereocenters.

Analyzing Catalyst-Substrate Interactions: Modeling the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the substrate and the chiral catalyst or reagent that are responsible for stereochemical control.

Such studies are vital for optimizing existing synthetic methods and for the rational design of new, more efficient, and selective routes to this and related piperidine derivatives.

Structure-Activity Relationship (SAR) Studies in the Context of Stereochemical Recognition and Selectivity

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's three-dimensional structure with its biological activity or its ability to interact with other chiral molecules. Given its rigid conformation and defined stereochemistry, this compound is an excellent candidate for use as a chiral building block or ligand in applications requiring molecular recognition.

Computational SAR studies would involve:

Molecular Docking: If the piperidine is part of a larger, biologically active molecule, docking simulations can be used to predict how it binds to a protein receptor. These simulations can reveal how the specific (2S,4S) stereochemistry leads to a better fit and stronger binding compared to other stereoisomers.

Pharmacophore Modeling: Identifying the key spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for its recognition by a receptor or enzyme. The rigid structure of the this compound core helps to pre-organize these features in a specific orientation.

Quantitative Structure-Activity Relationship (QSAR): If a series of related piperidine derivatives are synthesized and tested, QSAR models can be built to computationally predict the activity of new, unsynthesized analogues. These models use calculated molecular descriptors (e.g., shape, electronic properties) to build a mathematical relationship with the observed activity.

Through these computational approaches, a deep understanding of how the specific stereochemistry of this compound governs its interactions can be achieved, guiding its use in fields such as asymmetric catalysis and medicinal chemistry.

Despite a comprehensive search for scholarly articles and research data, no specific computational or theoretical studies focusing on "this compound" within the context of in silico approaches for enzyme engineering and biocatalyst design could be identified.

The performed searches for molecular docking, quantum mechanics studies, and other computational analyses related to the enzymatic interactions of this particular stereoisomer did not yield any relevant research findings. Consequently, the requested content for the section "4.6. In Silico Approaches for Enzyme Engineering and Biocatalyst Design," including detailed research findings and data tables, cannot be generated at this time due to the absence of available scientific literature on this specific topic.

Advanced Applications in Asymmetric Catalysis and Synthesis

Chiral Piperidine (B6355638) Derivatives as Ligands and Catalysts in Asymmetric Transformations

The inherent chirality and structural features of piperidine rings make them excellent candidates for inducing asymmetry in chemical reactions. Their derivatives are widely employed both as ligands that coordinate to a metal center and as organocatalysts that operate without a metal.

Design and Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The design of effective chiral ligands for transition metal catalysis is a cornerstone of asymmetric synthesis. The ligand's structure dictates the three-dimensional environment around the metal, influencing the trajectory of incoming substrates and thereby controlling the stereochemical outcome of the reaction. Chiral piperidines can be incorporated into larger ligand frameworks, where the stereocenters on the piperidine ring enforce a specific, chiral spatial arrangement.

The development of these ligands often involves modifying the piperidine nitrogen or carbon atoms to introduce coordinating groups, such as phosphines, amines, or oxazolines. The bulky tert-butyl group at the 4-position of a piperidine ring, as in the subject compound, can serve to lock the ring into a specific chair conformation. This conformational rigidity is a highly desirable trait in a chiral ligand, as it reduces the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. The methyl group at the 2-position further contributes to the defined stereochemical environment. While specific ligands derived directly from (2S,4S)-4-tert-Butyl-2-methylpiperidine are not extensively documented in premier literature, the principles of its structure are reflected in many successful ligand classes.

| Ligand Design Principle | Influence on Catalysis | Example of Relevant Ligand Class |

| Conformational Rigidity | Reduces flexibility of the metal complex, leading to fewer competing reaction pathways and potentially higher enantioselectivity. | Sparteine and sparteine-like diamines |

| Steric Hindrance | The bulky group (e.g., tert-butyl) can block certain approaches of the substrate to the catalytic center, directing the reaction to a specific face. | PHOX (phosphine-oxazoline) ligands |

| Defined Stereocenters | The fixed spatial arrangement of substituents on the chiral backbone creates a well-defined chiral pocket around the metal center. | Trost ligands (chiral diamine-based) |

Organocatalytic Applications Utilizing Chiral Amine Derivatives

Organocatalysis, which uses small organic molecules as catalysts, has become a major branch of asymmetric synthesis. Chiral amines are among the most powerful classes of organocatalysts, capable of activating substrates through the formation of transient enamine or iminium ion intermediates.

Piperidine derivatives are frequently used as secondary amine organocatalysts. The nitrogen atom acts as the catalytic center, while the chiral scaffold dictates the stereochemical outcome. The stereochemistry at the α-carbon (the 2-position) is particularly influential in controlling the facial selectivity of reactions involving enamine intermediates. The presence of a bulky substituent like the tert-butyl group can provide effective steric shielding, guiding the approach of the electrophile to the enamine. Although direct organocatalytic applications of this compound itself are not prominently reported, its structural motifs are central to the design of highly effective catalysts. For instance, derivatives of 2-methylpiperidine (B94953) are known to be effective in Michael additions and aldol (B89426) reactions, where the methyl group at the C-2 position plays a key role in stereocontrol.

Role of this compound as a Chiral Building Block

Beyond its potential use in catalysis, this compound serves as a valuable chiral building block. Its pre-defined stereochemistry can be transferred to a larger, more complex molecule during a synthesis, a strategy that is fundamental to the construction of many pharmaceuticals and natural products.

Incorporation into Complex Molecular Architectures as a Stereodirecting Unit

When incorporated into a larger molecule, the rigid, chair-like conformation of the this compound ring can act as a powerful stereodirecting element. This means it can influence the stereochemical outcome of reactions at other sites in the molecule. This is often referred to as using the piperidine as a "chiral auxiliary" or a "stereochemical template."

Utility in the Total Synthesis of Natural Products and Advanced Synthetic Intermediates

The piperidine ring is a ubiquitous structural motif found in a vast number of alkaloids and other biologically active natural products. The total synthesis of these complex molecules often requires the use of pre-functionalized, enantiomerically pure building blocks.

This compound represents a specific, stereochemically defined fragment that can be used to construct a portion of a natural product target. For example, many piperidine alkaloids feature substitution at the 2- and 4-positions. A synthetic strategy that employs a building block like this compound can significantly shorten a synthesis and ensure the correct relative and absolute stereochemistry in the final product. While specific total syntheses that incorporate this exact fragment are not widely cited, the strategic value of such well-defined chiral piperidines is a recurring theme in the synthesis of complex alkaloids like indolizidines, quinolizidines, and other related natural product families. The use of such building blocks is a testament to the efficiency and elegance that stereocontrolled fragments bring to the art of total synthesis.

Future Directions and Emerging Research Areas

Development of Novel Methodologies for Highly Enantiospecific and Diastereoselective Construction of Complex Substituted Piperidines

The synthesis of polysubstituted piperidines with precise stereochemical control is a significant challenge in organic chemistry. ajchem-a.com Researchers are continuously seeking novel methodologies that offer high efficiency, modularity, and excellent stereoselectivity. nih.gov Recent advancements have moved beyond classical methods, focusing on innovative catalytic systems and reaction cascades.

One promising area is the use of gold catalysis, which has enabled new methods for piperidine (B6355638) synthesis. nih.gov For instance, a one-pot synthesis of piperidin-4-ols has been developed through a sequence involving gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov Another innovative approach is the organocatalytic enantioselective intramolecular aza-Michael reaction, which has been successfully used in a desymmetrization process to yield enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. rsc.org This method allows for the selective formation of either the major or minor diastereoisomer with high enantioselectivity by adjusting the catalyst-to-co-catalyst ratio. rsc.org

Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines presents a powerful strategy for accessing enantioenriched 3-substituted piperidines. acs.org This three-step process, which includes the partial reduction of pyridine (B92270), the key Rh-catalyzed asymmetric carbometalation, and a final reduction, demonstrates broad functional group tolerance and scalability. acs.org Modular strategies are also being developed, such as a formal [4+2] cyclization to create a piperidine tricarboxylate intermediate that can undergo sequential functionalizations to yield highly elaborated chiral piperidines. nih.gov These emerging methodologies represent a significant step forward in the construction of complex piperidine structures.

Table 1: Comparison of Novel Synthetic Methodologies for Substituted Piperidines

| Methodology | Catalyst/Reagent | Key Transformation | Stereocontrol | Reference |

|---|---|---|---|---|

| Gold Catalysis | Gold(I) Complex | Cyclization/Reduction/Rearrangement | Excellent Diastereoselectivity | nih.gov |

| Organocatalysis | 9-amino-9-deoxy-epi-hydroquinine | Intramolecular aza-Michael Reaction | High Enantioselectivity | rsc.org |

| Rhodium Catalysis | Rhodium Complex | Asymmetric Carbometalation | High Enantioselectivity | acs.org |

| Modular Synthesis | Chiral-Pool Starting Materials | Formal [4+2] Cyclization | Single Enantio- and Diastereomer | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chiral Amine Design, Synthesis Planning, and Stereoselective Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing synthetic chemistry, offering powerful tools for designing and synthesizing chiral amines. jetir.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy, thereby reducing the trial-and-error nature of traditional synthesis. jetir.org

In the realm of chiral amine synthesis, AI and ML are particularly impactful in enzyme engineering. nih.gov By leveraging machine learning, researchers can navigate vast protein sequence spaces to identify promising enzyme candidates, such as transaminases, and guide rational design efforts to improve their activity and stereoselectivity. nih.govresearchgate.net For example, a gradient boosting regression tree predictor has been developed to forecast the catalytic activity and stereoselectivity of aminotransferase (ATA) variants, leading to the design of optimized enzymes with enhanced performance. researchgate.net This data-driven approach has been shown to successfully predict activity for variants of different enzymes after retraining with a small additional dataset. researchgate.net

Beyond biocatalysis, AI is being employed in computer-aided synthesis planning (CASP). acs.org These tools can propose retrosynthetic routes to complex target molecules, including those with multiple stereocenters. Machine learning models, such as graph convolutional neural networks and sequence-to-sequence models, are used for forward reaction prediction, which validates the proposed synthetic steps. acs.org A neural network trained on even a small dataset has demonstrated the ability to accurately predict the enantioselectivity of asymmetric catalytic reactions, aiding in the design of effective chiral ligands. chemistryworld.com This synergy between AI and synthetic chemistry is accelerating the discovery and development of new chiral compounds. jetir.org

Advancement of In-situ Spectroscopic Techniques for Real-time Stereochemical Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing stereoselective syntheses. In-situ spectroscopic techniques, which monitor reactions as they occur, provide invaluable real-time data without the need for sample extraction and quenching. researchgate.net These methods are becoming increasingly vital for monitoring and controlling the formation of specific stereoisomers.

In-situ Infrared (IR) spectroscopy has proven to be a powerful tool for studying the stereochemical course of reactions involving chiral piperidines. acs.org For example, it has been used to monitor the lithiation–substitution of N-Boc-2-phenylpiperidine to control the formation of a quaternary stereocenter. acs.org By observing the reaction in real-time, researchers were able to identify optimal conditions and understand the role of conformational dynamics, such as the rotation of the tert-butoxycarbonyl (Boc) group, in influencing the reaction's outcome. acs.org The half-life for the Boc group rotation in the lithiated piperidine was determined to be approximately 4 seconds at -78 °C, a critical factor for achieving high yields. acs.org

Spectroscopic Ellipsometry (SE) is another powerful in-situ technique, offering sub-ångström sensitivity and high precision for monitoring kinetic processes on surfaces. researchgate.net While often used in materials science for techniques like atomic layer deposition (ALD), its principles can be adapted to monitor stereoselective crystallizations or surface-catalyzed reactions in real-time, providing detailed kinetic data. researchgate.net The advancement and application of these real-time monitoring techniques are essential for developing more robust and efficient stereoselective synthetic processes. researchgate.net

Exploration of Bio-renewable Feedstocks and Sustainable Processes for Chiral Piperidine Synthesis

The increasing emphasis on green chemistry and sustainability is driving a shift away from petrochemical-based starting materials towards bio-renewable feedstocks. rsc.org Biomass, including carbohydrates, lignin, and fatty acids, represents a rich and sustainable source of carbon for the synthesis of valuable chemicals, including chiral piperidines. rsc.orgresearchgate.net

Furfural (B47365), a platform chemical derived from lignocellulosic biomass, is a versatile starting material for the synthesis of N-heterocycles. researchgate.net Researchers have developed catalytic systems for the conversion of furfural and its derivatives into substituted piperidines. This approach not only reduces reliance on fossil fuels but also provides a pathway to novel piperidine structures. researchgate.net For example, a surface single-atom alloy catalyst has been shown to be effective in this transformation, highlighting the potential for creating economically and ecologically improved synthetic routes. researchgate.net

The use of the chiral pool, which includes readily available enantiopure compounds from nature like amino acids and carbohydrates, is a well-established strategy. whiterose.ac.uk Syntheses starting from L-glutamic acid or employing chiral templates derived from lactic acid demonstrate the utility of bio-based building blocks in constructing complex stereochemically defined piperidines. rsc.orgwhiterose.ac.uk As the chemical industry moves towards a more sustainable future, the valorization of biomass for the synthesis of fine chemicals like chiral piperidines will become increasingly important, aligning chemical manufacturing with the principles of a circular economy. rsc.orgresearchgate.net

Q & A

Synthesis and Optimization

Basic Question: Q. What are the optimal synthetic routes for (2S,4S)-4-tert-Butyl-2-methylpiperidine, and how are stereochemical purity ensured? Methodological Answer: The synthesis of stereochemically defined piperidine derivatives typically involves multi-step reactions, such as reductive amination or catalytic hydrogenation, with strict control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, analogous piperidine syntheses use sodium hydroxide in dichloromethane for base-mediated coupling reactions, achieving >99% purity after purification . Chiral resolution techniques, such as chiral chromatography or diastereomeric salt formation, are critical for ensuring enantiomeric purity. Stereochemical validation requires NMR (e.g., NOESY for spatial configuration) and polarimetry .

Advanced Question: Q. How can stereochemical inversion or racemization be minimized during the synthesis of this compound under acidic/basic conditions? Methodological Answer: Racemization risks are heightened in acidic or basic environments due to protonation/deprotonation at chiral centers. To mitigate this:

- Use mild bases (e.g., triethylamine) instead of strong bases like NaOH .

- Employ low-temperature conditions (<0°C) during deprotection or coupling steps.

- Monitor reaction progress via chiral HPLC to detect early-stage racemization .

Documented protocols for similar piperidine derivatives report <2% enantiomeric impurity using these strategies .

Analytical Characterization

Basic Question: Q. What analytical techniques are essential for confirming the identity and purity of this compound? Methodological Answer: Core techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>99% typical for research-grade compounds) .

- Melting Point/Polarimetry : Physical constants for batch consistency .

Advanced Question: Q. How can residual solvents or counterions (e.g., TFA salts) be quantified in this compound batches? Methodological Answer:

- Ion Chromatography (IC) : Quantifies residual TFA or chloride ions.

- GC-MS : Detects volatile solvents (e.g., dichloromethane, methanol) with detection limits <10 ppm .

- Karl Fischer Titration : Measures water content (<0.5% recommended for hygroscopic compounds) .

Safety and Handling

Basic Question: Q. What safety precautions are required when handling this compound in the laboratory? Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency Protocols : Immediate flushing with water for eye/skin exposure and medical consultation if irritation persists .

Advanced Question: Q. How should accidental spills of this compound be managed to prevent environmental contamination? Methodological Answer:

- Containment : Absorb spills with inert materials (e.g., sand, vermiculite).

- Deactivation : Neutralize with dilute acetic acid (if acidic residues are present) before disposal.

- Waste Disposal : Follow EPA guidelines for organic amines, including incineration or licensed hazardous waste facilities .

Research Applications

Basic Question: Q. What are the primary research applications of this compound in medicinal chemistry? Methodological Answer: This compound serves as:

- A chiral building block for synthesizing pharmacologically active piperidine derivatives (e.g., kinase inhibitors, GPCR modulators) .

- A ligand in asymmetric catalysis to induce stereoselectivity in C–C bond-forming reactions .

Advanced Question: Q. How does the steric bulk of the tert-butyl group in this compound influence its conformational stability in drug-receptor interactions? Methodological Answer: The tert-butyl group restricts rotational freedom, stabilizing specific conformations that enhance binding affinity. Computational studies (e.g., molecular docking) and NOE NMR experiments reveal preferential equatorial positioning of the tert-butyl group, which reduces entropic penalties during receptor engagement .

Data Contradictions and Reproducibility

Basic Question: Q. How can batch-to-batch variability in this compound synthesis be addressed? Methodological Answer:

- Standardize reaction parameters (e.g., stoichiometry, catalyst loading).

- Implement QC protocols: HPLC purity checks, NMR consistency, and residual solvent analysis .

Advanced Question: Q. How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes for this compound? Methodological Answer:

- Replicate experiments using exact conditions (solvent grades, catalyst sources).

- Perform kinetic studies to identify rate-limiting steps or side reactions.

- Cross-validate with independent analytical methods (e.g., X-ray crystallography for absolute configuration) .

Stability and Storage

Basic Question: Q. What are the recommended storage conditions for this compound? Methodological Answer:

- Store under inert gas (argon/nitrogen) at –20°C in airtight containers.

- Protect from light and moisture to prevent degradation .

Advanced Question: Q. How does long-term storage affect the stability of this compound, and what degradation products may form? Methodological Answer:

- Degradation Pathways : Oxidation of the piperidine ring or tert-butyl group cleavage under humid conditions.

- Detection : LC-MS to identify N-oxide derivatives or tert-butanol byproducts.

- Mitigation : Add stabilizers (e.g., BHT) and monitor via accelerated stability studies (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.